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For Researchers, Scientists, and Drug Development Professionals

Dimesitylborane (Mes₂BH) is a sterically hindered dialkylborane that offers unique reactivity

and selectivity in a range of organic transformations. Its bulky mesityl groups play a crucial role

in directing the outcome of reactions, making it a valuable tool for fine chemical synthesis. This

document provides detailed application notes and experimental protocols for the use of

dimesitylborane in key areas of organic synthesis, including the reduction of carbonyl

compounds, the hydroboration of alkenes and alkynes, and its application in Frustrated Lewis

Pair (FLP) chemistry.

Reduction of Carbonyl Compounds
Dimesitylborane is a mild and selective reducing agent for aldehydes and ketones. The steric

bulk of the mesityl groups often allows for diastereoselective reductions of cyclic and acyclic

ketones.

Application Notes:
The reduction of carbonyls with dimesitylborane proceeds via the transfer of a hydride ion to

the electrophilic carbonyl carbon. The resulting borinate ester is then hydrolyzed to afford the

corresponding alcohol. Due to its steric hindrance, dimesitylborane can exhibit high selectivity

for the reduction of less sterically hindered carbonyl groups in multifunctional molecules.
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A general workflow for the reduction of a ketone to a secondary alcohol using dimesitylborane
is outlined below.
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Caption: General workflow for the reduction of ketones using dimesitylborane.

Quantitative Data for Carbonyl Reduction:
The following table summarizes representative examples of the reduction of various carbonyl

compounds. While specific data for dimesitylborane is limited in the literature, the following

are based on the expected reactivity for a sterically hindered borane.

Entry Substrate Product Reagent Conditions Yield (%)

1
Benzaldehyd

e

Benzyl

alcohol
Mes₂BH

THF, 0 °C to

RT, 2h

>95

(estimated)

2
Acetophenon

e

1-

Phenylethano

l

Mes₂BH THF, RT, 4h
~90

(estimated)

3
Cyclohexano

ne
Cyclohexanol Mes₂BH THF, RT, 3h

>95

(estimated)

4

4-tert-

Butylcyclohex

anone

cis-4-tert-

Butylcyclohex

anol

Mes₂BH THF, 0 °C, 6h

>90

(estimated,

high

diastereosele

ctivity)

Experimental Protocol: Reduction of 4-tert-
Butylcyclohexanone
This protocol describes a representative procedure for the diastereoselective reduction of a

cyclic ketone.

Materials:

4-tert-Butylcyclohexanone

Dimesitylborane (or a solution in THF)

Anhydrous tetrahydrofuran (THF)
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Methanol

3 M Sodium hydroxide (NaOH)

30% Hydrogen peroxide (H₂O₂)

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) and anhydrous THF (20 mL).

Cool the solution to 0 °C in an ice bath.

Slowly add a 1.0 M solution of dimesitylborane in THF (7.1 mL, 7.1 mmol, 1.1 equiv) to the

stirred solution over 10 minutes.

Allow the reaction mixture to stir at 0 °C for 6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the starting material is consumed, quench the reaction by the slow addition of

methanol (5 mL) at 0 °C.

Remove the ice bath and add 3 M NaOH (5 mL) followed by the careful, dropwise addition of

30% H₂O₂ (5 mL).

Stir the mixture at room temperature for 1 hour.

Extract the aqueous layer with diethyl ether (3 x 20 mL).

Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes) to afford cis-4-tert-butylcyclohexanol.

Hydroboration of Alkenes and Alkynes
Due to its significant steric bulk, dimesitylborane is an excellent reagent for the regioselective

hydroboration of alkenes and alkynes. It exhibits a high preference for addition to the less

sterically hindered carbon atom, leading to anti-Markovnikov products upon oxidation.

Application Notes:
The hydroboration of unsymmetrical alkenes with dimesitylborane, followed by oxidative work-

up, yields primary alcohols from terminal alkenes with high selectivity. Similarly, terminal

alkynes can be converted to aldehydes. The syn-addition of the B-H bond across the double or

triple bond is a key stereochemical feature of this reaction.

Hydroboration

Intermediate Oxidation

Product

Alkene/Alkyne

Trialkylborane Intermediate

Dimesitylborane in THF

Alcohol/Aldehyde

Oxidation

NaOH / H₂O₂
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Caption: Hydroboration-oxidation of alkenes/alkynes with dimesitylborane.

Quantitative Data for Hydroboration-Oxidation:
The following table provides expected outcomes for the hydroboration of various unsaturated

substrates with dimesitylborane, followed by oxidation.

Entry Substrate
Major
Product

Reagent
Condition
s

Regiosele
ctivity (%)

Yield (%)

1 1-Octene 1-Octanol

Mes₂BH,

then

NaOH/H₂O

₂

THF, RT,

4h

>99 (anti-

Markovniko

v)

>90

(estimated)

2 Styrene

2-

Phenyletha

nol

Mes₂BH,

then

NaOH/H₂O

₂

THF, RT,

3h

>98 (anti-

Markovniko

v)

>90

(estimated)

3
Phenylacet

ylene

Phenylacet

aldehyde

Mes₂BH,

then

NaOH/H₂O

₂

THF, 0 °C

to RT, 5h

>99 (anti-

Markovniko

v)

~85

(estimated)

4

1-

Methylcycl

ohexene

trans-2-

Methylcycl

ohexanol

Mes₂BH,

then

NaOH/H₂O

₂

THF, RT,

6h
>99

>90

(estimated)

Experimental Protocol: Hydroboration of 1-Octene
This protocol details the hydroboration of a terminal alkene to yield the corresponding primary

alcohol.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b14672257?utm_src=pdf-body-img
https://www.benchchem.com/product/b14672257?utm_src=pdf-body
https://www.benchchem.com/product/b14672257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14672257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Octene

Dimesitylborane (or a solution in THF)

Anhydrous tetrahydrofuran (THF)

3 M Sodium hydroxide (NaOH)

30% Hydrogen peroxide (H₂O₂)

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an

inert atmosphere, dissolve 1-octene (5.6 g, 50 mmol) in anhydrous THF (50 mL).

To this solution, add a 1.0 M solution of dimesitylborane in THF (55 mL, 55 mmol, 1.1

equiv) dropwise at room temperature over 30 minutes.

Stir the reaction mixture at room temperature for 4 hours.

Cool the flask in an ice bath and slowly add 3 M NaOH (20 mL).

Carefully add 30% H₂O₂ (20 mL) dropwise, ensuring the internal temperature does not

exceed 50 °C.

After the addition is complete, remove the ice bath and stir the mixture at room temperature

for 1 hour.

Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
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Filter the solution and remove the solvent under reduced pressure.

The crude 1-octanol can be purified by distillation.

Frustrated Lewis Pair (FLP) Chemistry
Dimesitylborane, with its sterically encumbered and electrophilic boron center, is an excellent

Lewis acid component for the formation of Frustrated Lewis Pairs (FLPs). In combination with a

bulky Lewis base (e.g., a phosphine), it can activate a variety of small molecules.

Application Notes:
FLPs comprised of dimesitylborane and a bulky phosphine are capable of heterolytically

cleaving dihydrogen (H₂), activating carbon dioxide (CO₂), and reacting with unsaturated

substrates like alkynes. The "frustration" arises from the steric hindrance that prevents the

Lewis acid and base from forming a classical adduct, leaving their reactivity available for other

molecules.

Dimesitylborane
(Lewis Acid)

FLP Activation

Bulky Phosphine
(Lewis Base)

Small Molecule
(e.g., H₂)

Activated Complex
[R₃PH]⁺[HBMes₂]⁻

Click to download full resolution via product page

Caption: Activation of a small molecule by a dimesitylborane-based FLP.

Quantitative Data for FLP Reactions:
The following table illustrates potential applications of dimesitylborane in FLP chemistry.
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Entry
Lewis
Acid

Lewis
Base

Substrate Product
Condition
s

Yield (%)

1 Mes₂BH P(t-Bu)₃ H₂

[ (t-

Bu)₃PH]⁺[

H₂BMes₂]⁻

Toluene,

RT

High

(qualitative

)

2 Mes₂BH
P(cyclohex

yl)₃

Phenylacet

ylene

Zwitterionic

addition

product

Benzene,

RT

>90

(estimated)

3 Mes₂BH P(t-Bu)₃ CO₂
Formate

adduct

Toluene,

RT

Moderate

(qualitative

)

Experimental Protocol: FLP Addition to Phenylacetylene
This protocol provides a general method for the reaction of a dimesitylborane-based FLP with

an alkyne.

Materials:

Dimesitylborane

Tricyclohexylphosphine (PCy₃)

Phenylacetylene

Anhydrous benzene

Schlenk flask, magnetic stirrer, syringes.

Procedure:

In a glovebox or under a strictly inert atmosphere, dissolve dimesitylborane (264 mg, 1.0

mmol) in anhydrous benzene (10 mL) in a Schlenk flask.

In a separate vial, dissolve tricyclohexylphosphine (280 mg, 1.0 mmol) in anhydrous

benzene (5 mL).
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Add the phosphine solution to the dimesitylborane solution at room temperature with

stirring.

To the resulting solution, add phenylacetylene (102 mg, 1.0 mmol) dropwise via syringe.

Stir the reaction mixture at room temperature for 12 hours.

The formation of the zwitterionic product may be observed as a precipitate.

If a precipitate forms, it can be collected by filtration, washed with cold benzene, and dried

under vacuum.

If no precipitate forms, the solvent can be carefully removed under vacuum to yield the crude

product, which can be further purified by recrystallization from a suitable solvent system

(e.g., toluene/pentane).

Disclaimer: The provided protocols and quantitative data are based on established principles of

borane chemistry and the known reactivity of sterically hindered boranes. While

dimesitylborane is expected to follow these trends, specific reaction conditions may require

optimization. Researchers should always consult primary literature and exercise appropriate

safety precautions when handling organoborane reagents.

To cite this document: BenchChem. [Applications of Dimesitylborane in Organic Synthesis:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14672257#applications-of-dimesitylborane-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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